molecular formula C12H8F2O B157219 1-Fluoro-3-(3-fluorophenoxy)benzene CAS No. 1800-48-2

1-Fluoro-3-(3-fluorophenoxy)benzene

Cat. No.: B157219
CAS No.: 1800-48-2
M. Wt: 206.19 g/mol
InChI Key: SXOMQCWKYXDRAM-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-fluorophenoxy)benzene is a fluorinated aromatic compound characterized by two distinct fluorine substituents: one directly attached to the benzene ring and another on the phenoxy group. This dual fluorination imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. Its molecular structure combines electron-withdrawing fluorine atoms with the aromatic phenoxy group, influencing reactivity, solubility, and stability.

Properties

CAS No.

1800-48-2

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

1-fluoro-3-(3-fluorophenoxy)benzene

InChI

InChI=1S/C12H8F2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H

InChI Key

SXOMQCWKYXDRAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F

Synonyms

3,3'-Difluorodiphenyl ether

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)
  • Structure : Contains a fluorine atom and a trifluoromethyl (-CF₃) group on the benzene ring .
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing due to its inductive effect, creating a highly electron-deficient aromatic system.
  • Applications : Used in Negishi cross-coupling reactions for biaryl synthesis, where its electron-deficient nature enhances regioselectivity and yield .
  • Comparison: Unlike 1-Fluoro-3-(3-fluorophenoxy)benzene, the trifluoromethyl group provides greater steric bulk and stronger electron withdrawal, making it less suitable for reactions requiring moderate electronic modulation.
1-Fluoro-3-benzylbenzene (CAS: 1496-00-0)
  • Structure: Features a benzyl (-CH₂C₆H₅) substituent instead of a phenoxy group .
  • Electronic Effects : The benzyl group is electron-neutral but introduces steric hindrance.
  • Applications : Primarily used in materials science for its hydrophobic properties.
  • Comparison: The absence of an oxygen atom in the substituent reduces polarity and hydrogen-bonding capability compared to this compound, limiting its utility in aqueous-phase reactions.
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene
  • Structure: Contains a methoxyphenoxy (-OCH₃-C₆H₄-O-CH₂-) group .
  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effect of fluorine.
  • Applications : Evaluated in medicinal chemistry for bioactivity modulation.
  • Comparison: The electron-donating methoxy group creates a less electron-deficient aromatic system, contrasting with the dual electron-withdrawing fluorines in this compound. This difference affects reactivity in electrophilic substitutions .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility (LogP) Key Substituent Effects
This compound ~218.2* ~280 (estimated) ~3.5 Dual fluorine (electron withdrawal)
1-Fluoro-3-isopropoxybenzene 154.18 190–195 2.8 Isopropoxy group (moderate steric bulk)
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene 220.32 >300 4.2 Cyclohexyl group (high hydrophobicity)

*Calculated based on molecular formula C₁₂H₈F₂O.

Key Observations :

  • Solubility: The phenoxy group in this compound enhances polarity compared to cyclohexyl or benzyl analogs, improving solubility in polar solvents.
  • Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl) exhibit higher boiling points due to increased molecular weight and reduced volatility .

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